Quinoline-5-carboxylic acid
Overview
Description
Quinoline-5-carboxylic acid is an important organic compound with a quinoline ring structure substituted with a carboxylic acid group at the fifth position. This compound is widely used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.
Mechanism of Action
Target of Action
Quinoline-5-carboxylic acid, like other quinoline derivatives, has been found to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, leading to a range of biological effects
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Quinoline derivatives are known to have a range of effects at the molecular and cellular levels, contributing to their diverse biological activities
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-5-carboxylic acid can be synthesized through several methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a β-ketoester, followed by cyclization to form the quinoline ring.
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid.
Doebner-Miller Reaction: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often involves the use of green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: Quinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline-5-carboxylate derivatives.
Reduction: The carboxylic acid group can be reduced to form quinoline-5-methanol derivatives.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinoline-5-carboxylate derivatives.
Reduction: Quinoline-5-methanol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Quinoline-5-carboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Quinoline-5-carboxylic acid can be compared with other similar compounds, such as:
Quinoline-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position.
Quinoline-6-carboxylic acid: Similar structure but with the carboxylic acid group at the sixth position.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activities. Its position-specific interactions with molecular targets make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
quinoline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYMXZBXQCGRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283135 | |
Record name | Quinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-53-5 | |
Record name | 5-Quinolinecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoline-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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